Rubranol

描述

Rubranol is a versatile chemical compound with the molecular formula C19H24O5 and a molecular weight of 332.391 g/mol . It is known for its inhibitory effects on nitric oxide synthase, making it a significant compound in the field of inflammation and immunology research . This compound is a red solid that is soluble in both water and organic solvents, and it is often used as a dye and indicator in chemical analysis and biological fluorescence labeling .

准备方法

Rubranol can be synthesized through various synthetic routes. One common method involves the sulfonation of aminoanthraquinone to produce 1,5-diaminoanthraquinone-2-sulfonic acid, which is then further processed to obtain this compound . The reaction conditions typically involve the use of sulfuric acid and high temperatures to facilitate the sulfonation process. Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the final product .

化学反应分析

Rubranol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Sodium borohydride is often used as a reducing agent.

Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where substituents on the aromatic ring are replaced by other groups. Common reagents include halogens and nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Applications

Rubranol is utilized as a dye and indicator in chemical analyses due to its distinct color changes under varying conditions. Its ability to act as a pH indicator makes it valuable in titrations and other analytical techniques.

Biological Applications

In biological research, this compound serves as a tool for fluorescence labeling , enabling scientists to track and visualize cellular processes. This application is crucial for understanding cellular mechanisms and interactions in various biological systems.

Medical Applications

This compound's role as a nitric oxide synthase (NOS) inhibitor positions it as a candidate for studying inflammation and immune responses. Research indicates that this compound can significantly reduce nitric oxide production in activated macrophages, suggesting its potential use in managing inflammatory conditions. For instance, one study demonstrated that this compound inhibited lipopolysaccharide (LPS)-induced NO production by 74%.

Industrial Applications

In industry, this compound is leveraged in the production of organic electronics and catalysis. Its unique chemical properties contribute to the development of advanced materials, enhancing the performance of electronic devices.

Biological Activities

This compound exhibits several notable biological activities:

- Antioxidant Properties : It scavenges free radicals, which may help mitigate oxidative stress-related damage.

- Anti-inflammatory Effects : By inhibiting NO production, this compound may alleviate inflammation, making it relevant in treating chronic inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

- Antiparasitic Activity : In vitro studies indicate potential against parasites responsible for leishmaniasis and malaria.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds:

| Compound | Structure Type | Biological Activity | Unique Feature |

|---|---|---|---|

| Curcumin | Diarylheptanoid | Anti-inflammatory, Antioxidant | Exhibits significant anti-cancer effects |

| Hirsutenone | Diarylheptanoid | Antioxidant | Stronger antiviral properties |

| Rubranoside A/B | Glycosides | Antioxidant | Enhanced solubility due to sugar moiety |

| Myricetin | Flavonoid | Antioxidant | Potent inhibition of viral helicase |

Case Study 1: Inhibition of Nitric Oxide Production

A study focused on the anti-inflammatory potential of this compound demonstrated its ability to inhibit NO production in macrophages activated by LPS. The results indicated that varying concentrations of this compound could modulate inflammatory responses effectively.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that this compound displayed significant antibacterial activity against multiple strains, including resistant strains of bacteria. This suggests its potential role in developing new antimicrobial therapies.

Case Study 3: Antiparasitic Potential

Research examining this compound's effects on parasites indicated that it disrupts essential functions within the parasite's lifecycle. Further studies are needed to explore its efficacy in vivo.

作用机制

Rubranol exerts its effects primarily through the inhibition of nitric oxide synthase. This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various physiological processes, including inflammation and immune responses. By inhibiting nitric oxide synthase, this compound reduces the production of nitric oxide, thereby modulating inflammatory and immune pathways .

相似化合物的比较

Rubranol can be compared to other similar compounds, such as:

Hydroquinone: Like this compound, hydroquinone undergoes oxidation and reduction reactions, but it is more commonly used in skin-lightening products and photographic development.

Quinones: These compounds share similar oxidation properties with this compound and are widely used in various chemical and biological applications.

This compound’s uniqueness lies in its dual role as both a dye and an inhibitor of nitric oxide synthase, making it a valuable tool in both chemical and biological research .

生物活性

Rubranol, a compound with the molecular formula and a molecular weight of 332.391 g/mol, exhibits significant biological activity, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

This compound primarily functions as an inhibitor of Nitric Oxide Synthase (NOS) . This inhibition leads to a decrease in nitric oxide (NO) production, which is crucial in various physiological and pathological processes, including inflammation and immune responses. The compound's ability to modulate NO levels makes it a candidate for therapeutic interventions in conditions characterized by excessive inflammation.

This compound interacts with various enzymes and proteins, influencing several biochemical pathways:

- Inhibition of NO Production : By binding to NOS, this compound reduces NO synthesis in activated macrophages, thereby attenuating inflammatory responses.

- Antioxidant Activity : Research indicates that this compound and its derivatives can scavenge free radicals, contributing to their antioxidant properties. This is evidenced by their ability to inhibit DPPH radicals and superoxide anions .

Case Studies and Experimental Data

- HIV-1 Inhibition : A study demonstrated that this compound inhibited HIV-1 replication at a moderate micromolar concentration (EC50 = 15.85 μM). The compound was shown to bind to the capsid C-terminal domain of the virus, providing insights for drug design targeting HIV-1 .

- Anti-inflammatory Effects : In vitro studies have confirmed that this compound exhibits potent anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases .

- Fluorescence Labeling : this compound is utilized in biological fluorescence labeling, allowing researchers to visualize biological processes effectively. This application underscores its versatility in biochemical research.

Data Table: Summary of Biological Activities

Potential Therapeutic Applications

The biological activities of this compound suggest several therapeutic avenues:

- Anti-inflammatory Therapies : Given its ability to inhibit NOS and reduce inflammatory cytokines, this compound could be developed into treatments for conditions like arthritis or other chronic inflammatory diseases.

- Antiviral Treatments : Its efficacy against HIV-1 indicates potential for further exploration in antiviral drug development.

- Biochemical Research Tools : As a fluorescent label, this compound can facilitate studies in cell biology and biochemistry.

属性

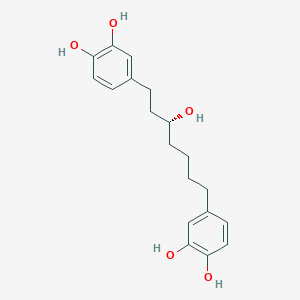

IUPAC Name |

4-[(5R)-7-(3,4-dihydroxyphenyl)-5-hydroxyheptyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h6-7,9-12,15,20-24H,1-5,8H2/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWHZHZEQUHBCW-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCCC(CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CCCC[C@H](CCC2=CC(=C(C=C2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435472 | |

| Record name | 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211126-61-3 | |

| Record name | 4,4'-[(3R)-3-Hydroxyheptane-1,7-diyl]di(benzene-1,2-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known biological activities of rubranol and its derivatives?

A1: this compound, a diarylheptanoid, and its glycosylated derivatives, rubranosides A, B, C, and D, have been isolated from the bark of red alder (Alnus rubra) []. While the specific mechanisms of action remain under investigation, research suggests that this compound and its derivatives exhibit potent antioxidant and anti-inflammatory properties [, ]. These properties are linked to their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and Nitroblue tetrazolium (NBT) superoxide, as well as inhibit nitric oxide (NO) production []. Further research is needed to fully understand their interactions with specific molecular targets and potential therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。